GSK591

Vue d'ensemble

Description

Applications De Recherche Scientifique

GSK591 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the function of PRMT5 and its role in various biological processes

Biology: Employed in studies to understand the role of PRMT5 in gene expression, signal transduction, and DNA repair

Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where PRMT5 is often overexpressed

Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMT5

Mécanisme D'action

Target of Action

GSK591, also known as EPZ015866 or GSK3203591, is a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) . PRMT5 is a type II protein arginine methyltransferase that dimethylates histones, such as H3, H4, and H2A, and non-histone proteins, such as p53, p65, and HOXA9 . It plays a crucial role in various biological processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .

Mode of Action

This compound interacts with the PRMT5/MEP50 complex and inhibits its ability to methylate histone H4 . This inhibition results in the disruption of symmetric arginine methylation of SmD3 . The compound has an IC50 of 4 nM, indicating its high potency .

Biochemical Pathways

PRMT5 regulates various cellular processes through its interaction with a number of binding partners that influence its substrate specificity . In particular, PRMT5 has been found to regulate the transcription of the epidermal growth factor receptor (EGFR) and modulate the EGFR and AKT pathways . It also orchestrates the activation of NFκB, resulting in the upregulation of the pro-EMT transcription factors ZEB1, SNAIL, and TWIST1 .

Result of Action

Pharmacological inhibition of PRMT5 by this compound has been shown to suppress the growth of patient-derived GBM stem cell cultures . It also disrupts splicing across the transcriptome, particularly affecting cell cycle gene products .

Action Environment

The efficacy of this compound can be influenced by the tumor microenvironment. For instance, PRMT5 inhibition was found to reduce lung tumor progression in immunocompromised mice, but the effects were weakened in immunocompetent mice This suggests that the immune status of the host can impact the effectiveness of this compound

Analyse Biochimique

Biochemical Properties

GSK591 potently inhibits the PRMT5/MEP50 complex from methylating histone H4 with an IC50 value of 11 nM . It interacts with the PRMT5/MEP50 complex, which plays a crucial role in a variety of biological processes . The interaction between this compound and the PRMT5/MEP50 complex is selective, as this compound does not significantly inhibit other methyltransferases .

Cellular Effects

In Z-138 cells, this compound inhibits the symmetric arginine methylation of SmD3 with an EC50 value of 56 nM . This inhibition of symmetric arginine methylation can affect various cellular processes, including gene expression and signal transduction . In addition, this compound has been shown to suppress the growth of patient-derived glioblastoma stem cell cultures .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the PRMT5/MEP50 complex from methylating histone H4 . This inhibition disrupts the symmetric arginine methylation of SmD3, which can lead to changes in gene expression . Furthermore, this compound has been found to directly regulate the transcription of the epidermal growth factor receptor (EGFR), thereby modulating EGFR and AKT pathways .

Temporal Effects in Laboratory Settings

Over time, this compound treatment has been observed to trigger apoptosis in a dose-dependent manner . This suggests that the effects of this compound on cellular function may change over time, potentially due to the compound’s stability and degradation .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dose of 50 mg/kg for 12 days . The effects of this compound on tumor growth and metastasis were observed to vary with different dosages .

Metabolic Pathways

This compound is involved in the PRMT5 pathway, where it inhibits the PRMT5/MEP50 complex . This can affect metabolic flux and metabolite levels, as PRMT5 is known to play a role in various cellular processes, including mRNA splicing, DNA repair, signal transduction, cell cycle, apoptosis, and oncogenesis .

Transport and Distribution

Given its role as an inhibitor of the PRMT5/MEP50 complex, it is likely that this compound is transported to the nucleus where this complex exerts its function .

Subcellular Localization

Considering its role in inhibiting the PRMT5/MEP50 complex, which is known to be located in the nucleus , it is likely that this compound also localizes to the nucleus to exert its effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

GSK591 est synthétisé par un processus en plusieurs étapes impliquant la formation d'intermédiaires clés et leurs réactions ultérieures. La voie de synthèse implique généralement les étapes suivantes :

- Formation de la structure principale par une série de réactions de condensation et de cyclisation.

- Introduction de groupes fonctionnels par des réactions de substitution sélectives.

- Purification et isolement du produit final à l'aide de techniques chromatographiques .

Méthodes de production industrielle

La production industrielle de this compound implique la mise à l'échelle du processus de synthèse en laboratoire tout en garantissant un rendement et une pureté élevés. Cela est obtenu grâce à l'optimisation des conditions réactionnelles, telles que la température, la pression et le choix du solvant, ainsi qu'à l'utilisation de techniques de purification avancées telles que la chromatographie liquide haute performance (CLHP) et la cristallisation .

Analyse Des Réactions Chimiques

Types de réactions

GSK591 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur this compound.

Substitution : This compound peut subir des réactions de substitution pour introduire différents groupes fonctionnels

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études et des applications supplémentaires .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme sonde chimique pour étudier la fonction de PRMT5 et son rôle dans divers processus biologiques

Biologie : Employé dans des études pour comprendre le rôle de PRMT5 dans l'expression génique, la transduction du signal et la réparation de l'ADN

Médecine : Enquête sur ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, où PRMT5 est souvent surexprimé

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant PRMT5

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de PRMT5. PRMT5 catalyse la diméthylation symétrique des résidus arginine sur les protéines histones et non-histones, ce qui est crucial pour divers processus cellulaires. En inhibant PRMT5, this compound perturbe ces processus, ce qui entraîne des changements dans l'expression génique, la transduction du signal et la réparation de l'ADN. Les cibles moléculaires et les voies impliquées comprennent l'histone H4, SmD3 et diverses autres protéines qui interagissent avec PRMT5 .

Comparaison Avec Des Composés Similaires

GSK591 est comparé à d'autres inhibiteurs de PRMT5, tels que :

GSK3326595 : Un autre inhibiteur puissant de PRMT5 avec un mécanisme d'action différent.

JNJ-64619178 : Un inhibiteur de PRMT5 évalué dans des essais cliniques pour son efficacité dans le traitement de divers cancers.

PF-06939999 : Un inhibiteur de PRMT5 avec un mécanisme d'action unique ciblant le substrat S-adénosylméthionine

This compound est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de PRMT5, ce qui en fait un outil précieux pour étudier les fonctions biologiques de PRMT5 et ses applications thérapeutiques potentielles .

Propriétés

IUPAC Name |

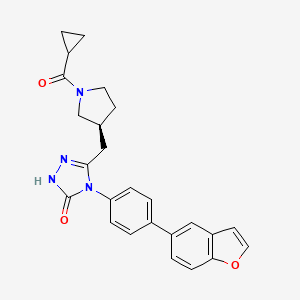

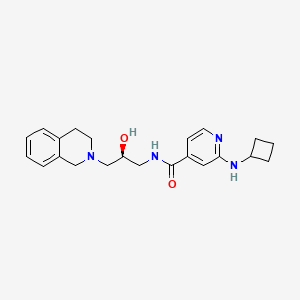

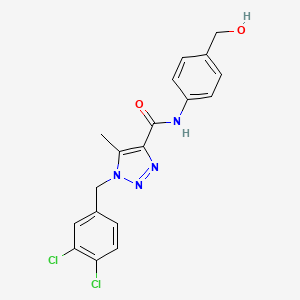

2-(cyclobutylamino)-N-[(2S)-3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c27-20(15-26-11-9-16-4-1-2-5-18(16)14-26)13-24-22(28)17-8-10-23-21(12-17)25-19-6-3-7-19/h1-2,4-5,8,10,12,19-20,27H,3,6-7,9,11,13-15H2,(H,23,25)(H,24,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKYXZSXXXKKJU-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NCC(CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)NC2=NC=CC(=C2)C(=O)NC[C@@H](CN3CCC4=CC=CC=C4C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)

![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)